molecular formula C17H13F2NOS2 B6477351 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide CAS No. 2640978-72-7

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide

Cat. No.: B6477351
CAS No.: 2640978-72-7
M. Wt: 349.4 g/mol
InChI Key: ALCVXBDPIRALTD-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide is a hybrid molecule combining a 2,6-difluorobenzamide group linked via an ethyl chain to a 2,2'-bithiophene moiety.

Properties

IUPAC Name

2,6-difluoro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NOS2/c18-12-3-1-4-13(19)16(12)17(21)20-9-8-11-6-7-15(23-11)14-5-2-10-22-14/h1-7,10H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCVXBDPIRALTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups replacing the fluorine atoms.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide depends on its application:

    In Organic Electronics: The compound acts as a semiconductor, facilitating charge transport through its conjugated system.

    In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Comparative Data

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
Target Compound Bithiophene + benzamide Ethyl linker, 2,6-difluoro Underexplored (potential pesticide/VEGFR2 inhibitor)
N-(1-Chloro-9,10-dioxoanthracen-2-yl)-2,6-difluorobenzamide Anthracene + benzamide Chloro-dioxoanthracene VEGFR2 inhibition (-9.8 kcal/mol)
5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene Natural bithiophene Hydroxy-methoxybutynyl Anti-inflammatory (IC₅₀ ~10 μM)
Teflubenzuron Benzoylurea Dichlorophenyl, difluorobenzamide Insect growth regulator

Research Implications and Gaps

  • Activity Profile: The target compound’s bithiophene moiety may confer unique advantages in receptor binding (e.g., π-π interactions) compared to thiadiazole or anthracene-based analogs.
  • Synthetic Optimization : Lessons from Stille couplings () and carbodiimide-mediated amidation () could guide scalable synthesis.
  • Toxicity : While highlights liver damage risks for the anthracene derivative, the target compound’s bithiophene may alter metabolic pathways, necessitating toxicity studies.

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